molecular formula C8H4BrNO2S B1524366 3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid CAS No. 1087780-82-2

3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid

Cat. No.: B1524366
CAS No.: 1087780-82-2
M. Wt: 258.09 g/mol
InChI Key: ROULRPKZPPOYSM-UHFFFAOYSA-N
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Description

3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid: is an organic compound that features a brominated thiophene ring attached to a cyano group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid typically involves the bromination of thiophene followed by the introduction of a cyano group and a carboxylic acid group. One common method involves the use of bromine and a suitable catalyst to brominate thiophene, followed by a reaction with malononitrile and subsequent hydrolysis to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid and its derivatives depends on their specific applications. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The presence of the bromine atom and the cyano group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

  • 3-(4-chlorothiophen-2-yl)-2-cyanoprop-2-enoic acid
  • 3-(4-fluorothiophen-2-yl)-2-cyanoprop-2-enoic acid
  • 3-(4-methylthiophen-2-yl)-2-cyanoprop-2-enoic acid

Comparison: Compared to its analogs, 3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. The bromine atom also influences the compound’s electronic properties, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-6-2-7(13-4-6)1-5(3-10)8(11)12/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROULRPKZPPOYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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